1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea
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Overview
Description
1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea is a compound that belongs to the class of aromatic heterocycles. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is known for its unique chemical structure and versatility. The methoxybenzyl group attached to the urea moiety further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves several steps. One common method is the cyclocondensation reaction, where readily available starting materials undergo cyclization to form the pyrazolo[1,5-a]pyridine core . This process often involves the use of reagents such as hydrazine and aldehydes under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For instance, derivatives of pyrazolo[1,5-a]pyridine have been studied for their anticancer and antimicrobial properties . In the industry, it is used in the development of optoelectronic devices and sensors due to its luminescent properties .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways . The pyrazolo[1,5-a]pyridine core is known to interact with protein kinases, which play a crucial role in cell signaling and regulation . This interaction can lead to the inhibition of kinase activity, resulting in therapeutic effects such as anti-cancer activity.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea can be compared with other similar compounds such as pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyridines . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the methoxybenzyl group enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to its analogs .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-pyrazolo[1,5-a]pyridin-5-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-22-15-4-2-12(3-5-15)11-17-16(21)19-13-7-9-20-14(10-13)6-8-18-20/h2-10H,11H2,1H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORDTZHDNMYERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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